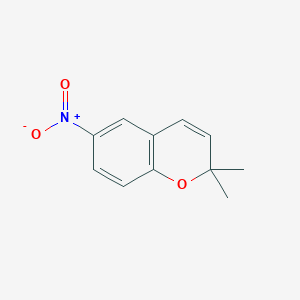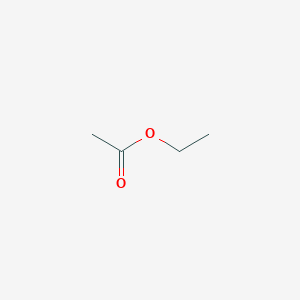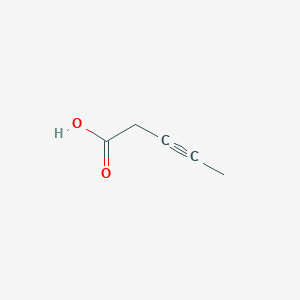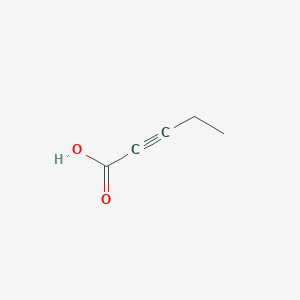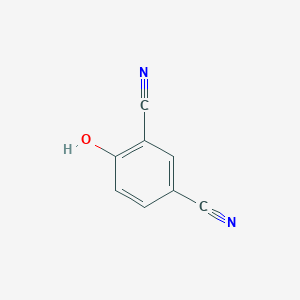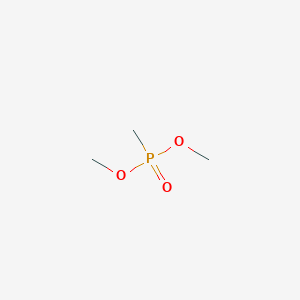
Ácido pirrol-2-carboxílico
Descripción general
Descripción
El pirrol-2-carboxilato, también conocido como ácido 1H-pirrol-2-carboxílico, es un compuesto orgánico con la fórmula molecular C(5)H(_5)NO(_2). Es un derivado del pirrol, un heterociclo aromático de cinco miembros que contiene un átomo de nitrógeno. Este compuesto destaca por sus aplicaciones en diversos campos, incluida la síntesis orgánica, los productos farmacéuticos y la ciencia de los materiales.
Aplicaciones Científicas De Investigación
El pirrol-2-carboxilato tiene diversas aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción en la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.
Biología: Se utiliza en el estudio de inhibidores enzimáticos y como precursor de moléculas biológicamente activas.
Medicina: Los derivados del pirrol-2-carboxilato se investigan por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en la producción de polímeros y materiales con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción del pirrol-2-carboxilato implica su interacción con varios objetivos moleculares. En los sistemas biológicos, puede inhibir enzimas específicas uniéndose a sus sitios activos, modulando así las vías bioquímicas. Las vías y los objetivos exactos dependen del derivado específico y su aplicación prevista.
Análisis Bioquímico
Biochemical Properties
Pyrrole-2-carboxylic acid plays a role in biochemical reactions, particularly in the metabolism of the amino acid proline . It is produced in nature by the dehydrogenation of proline
Cellular Effects
It is known to be involved in the metabolism of proline, an amino acid that plays a crucial role in protein synthesis and structure .
Molecular Mechanism
It is known to arise from the dehydrogenation of proline , suggesting it may interact with dehydrogenase enzymes
Temporal Effects in Laboratory Settings
It has been synthesized from D-glucosamine and pyruvic acid with a yield of 50% .
Metabolic Pathways
Pyrrole-2-carboxylic acid is involved in the metabolic pathway of proline . It is produced by the dehydrogenation of proline
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El pirrol-2-carboxilato se puede sintetizar mediante varios métodos. Un enfoque común implica la síntesis de Paal-Knorr, donde el 2,5-dimetoxi tetrahidrofurano reacciona con aminas en presencia de un catalizador como el cloruro de hierro(III) en condiciones suaves {_svg_1}. Otro método incluye la condensación de carbamatos O-sustituidos con 2,5-dimetoxi tetrahidrofurano, lo que produce pirroles N-alcoxicarbonilo .
Métodos de producción industrial: La producción industrial a menudo emplea procesos catalíticos para la eficiencia y la escalabilidad. Por ejemplo, una conversión catalizada por manganeso de dioles primarios y aminas a pirroles es un método notable, produciendo agua e hidrógeno molecular como subproductos . Este método es ventajoso debido a su selectividad y su mínimo impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones: El pirrol-2-carboxilato experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar pirrol-2,3-dicarboxilato.
Reducción: Las reacciones de reducción pueden convertirlo en pirrol-2-carboxaldehído.
Sustitución: Participa en reacciones de sustitución electrófila, como la halogenación y la nitración.
Reactivos y condiciones comunes:
Oxidación: Se utilizan catalizadores como el cobre(II) y el aire para la oxidación.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH(_4)) se emplean comúnmente.
Sustitución: Reactivos como el bromo (Br(_2)) para la halogenación y el ácido nítrico (HNO(_3)) para la nitración son típicos.
Principales productos formados:
Oxidación: Pirrol-2,3-dicarboxilato.
Reducción: Pirrol-2-carboxaldehído.
Sustitución: Derivados de pirrol halogenados o nitrados.
Comparación Con Compuestos Similares
El pirrol-2-carboxilato se puede comparar con otros derivados del pirrol como el pirrol-3-carboxilato y el pirrol-2,3-dicarboxilato. Si bien estos compuestos comparten una estructura central similar, su reactividad y aplicaciones difieren debido a la posición y el número de grupos carboxilato. El pirrol-2-carboxilato es único en su equilibrio de reactividad y estabilidad, lo que lo hace particularmente útil en la química sintética y la investigación farmacéutica.
Compuestos similares:
- Pirrol-3-carboxilato
- Pirrol-2,3-dicarboxilato
- Pirroles N-sustituidos
El pirrol-2-carboxilato se destaca por su versatilidad y la amplitud de sus aplicaciones en diversas disciplinas científicas.
Propiedades
IUPAC Name |
1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZVMBBRYBTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212813 | |
| Record name | 2-Pyrrolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyrrole-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
634-97-9 | |
| Record name | Pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRROLE-2-CARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrrolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRROLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NNB85QQT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrrole-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


